Technical Monograph: 1,2-Dimethoxynaphthalene (CAS 57189-64-7)
Technical Monograph: 1,2-Dimethoxynaphthalene (CAS 57189-64-7)
Executive Summary
1,2-Dimethoxynaphthalene (CAS 57189-64-7) is an electron-rich naphthalene derivative serving as a critical intermediate in organic synthesis and medicinal chemistry.[1] Distinguished by its specific substitution pattern, it functions as a regioselective scaffold for electrophilic aromatic substitution, directing incoming groups primarily to the 4-position. It is widely utilized in the synthesis of arylnaphthalene lignan lactones, naphthoquinone-based pharmacophores, and neurokinin (NK) receptor antagonists.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and applications in drug development.
Physicochemical Profile
1,2-Dimethoxynaphthalene typically presents as a low-melting solid or colorless oil , depending on purity and ambient temperature. Its electron-donating methoxy groups significantly enhance the nucleophilicity of the naphthalene ring compared to the parent hydrocarbon.
Table 1: Core Technical Specifications
| Property | Data |
| CAS Number | 57189-64-7 |
| IUPAC Name | 1,2-Dimethoxynaphthalene |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Appearance | Colorless oil or low-melting solid (Prisms) |
| Melting Point | 32–35 °C (Lit.)[1][2] |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, Benzene; Insoluble in Water |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (d), 7.80 (d), 7.62 (d), 7.52–7.48 (m), 7.40–7.36 (m), 7.31 (d), 4.03 (s, 3H), 4.01 (s, 3H) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.3, 142.8, 129.6, 129.0, 127.6, 126.1, 124.2, 124.0, 121.2, 115.2, 61.1, 56.8 ppm |
Synthetic Pathways
The synthesis of 1,2-dimethoxynaphthalene is most robustly achieved through the methylation of 1,2-dihydroxynaphthalene. While modern transition-metal-catalyzed methods exist, the classical Williamson ether synthesis remains the industry standard for scalability and cost-efficiency.
Protocol A: Classical Methylation (Scalable)
Reagents: 1,2-Dihydroxynaphthalene, Iodomethane (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃), Acetone or DMF.
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Dissolution: Dissolve 1,2-dihydroxynaphthalene (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂).
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Deprotonation: Add K₂CO₃ (2.5 eq) and stir for 30 minutes to generate the bis-phenoxide anion.
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Alkylation: Add MeI (3.0 eq) dropwise to control the exotherm.
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Work-up: Stir at room temperature for 4–8 hours. Quench with water and extract with EtOAc.
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Purification: Silica gel chromatography (Hexanes/EtOAc) yields the product as a colorless oil/solid.
Protocol B: Gold-Catalyzed Cyclization (Modern)
Recent methodologies involve the gold(I)-catalyzed reaction of propargyl ethers with acetals, offering a route to substituted naphthalenes under mild conditions, though with higher catalyst costs.
Visualization: Synthetic Workflow
Figure 1: Standard synthetic route via Williamson ether synthesis.
Reactivity & Mechanistic Insights
The reactivity of 1,2-dimethoxynaphthalene is defined by the electron-donating effects of the methoxy groups at positions 1 and 2.
Electrophilic Aromatic Substitution (EAS)
The 1-OMe and 2-OMe groups are ortho/para directors. However, steric hindrance and electronic reinforcement dictate the regioselectivity:
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Position 1 & 2: Blocked by methoxy groups.
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Position 4 (Alpha): Highly activated. It is para to the 1-OMe group and meta to the 2-OMe group. The resonance contribution from the 1-OMe group strongly activates C4.
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Position 3 (Beta): Ortho to the 2-OMe group but sterically crowded and less activated than the alpha position.
Result: Electrophilic attack (e.g., bromination, Friedel-Crafts acylation) occurs predominantly at C4 .
Oxidation
1,2-Dimethoxynaphthalene is susceptible to oxidative demethylation. Treatment with Cerium(IV) Ammonium Nitrate (CAN) or silver(II) oxide typically yields 1,2-naphthoquinone , a potent electrophile used in further heterocycle synthesis.
Visualization: Reactivity Map
Figure 2: Primary reactivity pathways showing C4-regioselectivity and oxidative conversion.
Applications in Research & Drug Discovery
Neurokinin (NK) Receptor Antagonists
1,2-Dimethoxynaphthalene serves as a key building block in the synthesis of non-peptide NK1 and NK2 receptor antagonists. The naphthalene core provides the necessary lipophilicity and pi-stacking interactions required for binding to the G-protein coupled receptor (GPCR) pockets. Specifically, it is used to synthesize 1-naphthamide derivatives which modulate neurokinin signaling pathways involved in pain transmission and inflammation.
Arylnaphthalene Lignan Synthesis
The compound is utilized as a scaffold for synthesizing arylnaphthalene lignan lactones (e.g., Justiprocumin analogues). These natural products exhibit potent antiviral (anti-HIV) and cytotoxic activities. The 1,2-dimethoxy motif mimics the oxygenation patterns found in bioactive plant metabolites, improving solubility and metabolic stability.
Anodic Oxidation Studies
In electrochemical research, 1,2-dimethoxynaphthalene is used as a model substrate to study anodic nuclear acetoxylation and fluorination. These studies are vital for developing "green chemistry" oxidative transformations that avoid toxic metal oxidants.
Handling & Safety (SDS Highlights)
While specific toxicological data for this isomer is limited compared to naphthalene, it should be handled with standard precautions for aromatic ethers.
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Hazards: Skin and eye irritant. May be harmful if swallowed or inhaled.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation.
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PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.
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Disposal: Dispose of as organic hazardous waste (halogen-free solvent stream).
References
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Synthesis & NMR Data
- Title: Metal trifl
- Source: RSC Advances, 2017.
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URL:[Link]
- Relevance: Provides ¹H/¹³C NMR data and melting point/oil characteriz
- Title: Preparation of piperidinylbutyl-1-naphthamides as NK1 and NK2 receptor antagonists.
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Gold-Catalyzed Synthesis
- Title: Fused Catechol Ethers from Gold(I)-Catalyzed Reaction of Propargyl Ethers with Acetals.
- Source: Organic Letters (via NIH PubChem referencing).
-
URL:[Link]
- Relevance: Alternative synthetic routes and confirm
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General Reactivity
- Title: Electrophilic Substitution in Naphthalene Deriv
- Source: Chemistry LibreTexts.
-
URL:[Link]
- Relevance: Theoretical grounding for C4 regioselectivity.
